molecular formula C22H26N4O2S B5109638 3-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylpropanamide

3-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylpropanamide

Cat. No.: B5109638
M. Wt: 410.5 g/mol
InChI Key: HABKKWMTAZRICO-UHFFFAOYSA-N
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Description

3-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylpropanamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylpropanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Attachment of the Methoxyphenyl Group:

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is introduced through a thiolation reaction, typically using thiol reagents.

    Attachment of the Phenylpropanamide Moiety: This final step involves the formation of the amide bond, often through a condensation reaction using carboxylic acid derivatives and amine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the amide moiety, potentially leading to ring-opening or amine formation.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Halogenated or nitrated methoxyphenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and methoxyphenyl group are likely involved in binding interactions, while the sulfanyl linkage may play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Shares the methoxyphenyl group but lacks the triazole and sulfanyl components.

    Indole Derivatives: Contain similar aromatic structures and are known for their diverse biological activities.

Uniqueness

3-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylpropanamide is unique due to its combination of a triazole ring, methoxyphenyl group, and sulfanyl linkage, which together confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

3-[[5-[3-(4-methoxyphenyl)propyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-26-20(10-6-7-17-11-13-19(28-2)14-12-17)24-25-22(26)29-16-15-21(27)23-18-8-4-3-5-9-18/h3-5,8-9,11-14H,6-7,10,15-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABKKWMTAZRICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCCC(=O)NC2=CC=CC=C2)CCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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